molecular formula C18H20ClFN2O2 B4758457 1-(2-chloro-4-fluorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine

1-(2-chloro-4-fluorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine

Cat. No. B4758457
M. Wt: 350.8 g/mol
InChI Key: HKRMHZSPJLQSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-4-fluorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that 1-(2-chloro-4-fluorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine has a significant impact on various biochemical and physiological processes. It has been reported to induce cell cycle arrest, inhibit angiogenesis, and suppress metastasis in cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which could potentially be useful in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2-chloro-4-fluorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine in lab experiments is its high potency and selectivity against cancer cells. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which could potentially affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for the research on 1-(2-chloro-4-fluorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine. One of the major areas of research could be the development of novel drug delivery systems to overcome the poor solubility of this compound. Additionally, further studies could be conducted to investigate the potential application of this compound in combination with other anticancer agents to enhance its efficacy. Moreover, the potential use of this compound in the treatment of other diseases, such as inflammatory and oxidative stress-related diseases, could also be explored.
Conclusion
In conclusion, 1-(2-chloro-4-fluorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine is a promising compound with potential applications in various fields, particularly in the treatment of cancer. Its high potency and selectivity against cancer cells, as well as its anti-inflammatory and antioxidant properties, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to overcome its limitations, such as poor solubility.

Scientific Research Applications

1-(2-chloro-4-fluorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine has been extensively studied for its potential application in various fields. One of the major areas of research is its use as a potential anticancer agent. Studies have shown that this compound possesses potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O2/c1-12-9-16(13(2)24-12)18(23)22-7-5-21(6-8-22)11-14-3-4-15(20)10-17(14)19/h3-4,9-10H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRMHZSPJLQSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl](2,5-dimethylfuran-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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